4-CHLORO-N-[3-(MORPHOLINOSULFONYL)PHENYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
CAS No.:
Cat. No.: VC8797212
Molecular Formula: C14H14ClN5O6S
Molecular Weight: 415.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14ClN5O6S |
|---|---|
| Molecular Weight | 415.8 g/mol |
| IUPAC Name | 4-chloro-N-(3-morpholin-4-ylsulfonylphenyl)-5-nitro-1H-pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C14H14ClN5O6S/c15-11-12(17-18-13(11)20(22)23)14(21)16-9-2-1-3-10(8-9)27(24,25)19-4-6-26-7-5-19/h1-3,8H,4-7H2,(H,16,21)(H,17,18) |
| Standard InChI Key | JMACTOCEAXAYHU-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=NNC(=C3Cl)[N+](=O)[O-] |
Introduction
4-CHLORO-N-[3-(MORPHOLINOSULFONYL)PHENYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the pyrazole class of heterocyclic compounds. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This specific compound incorporates a morpholinosulfonyl group, which is often associated with enhanced pharmacological activity due to its ability to modulate biological pathways.
Biological Activity
Research on pyrazole derivatives has shown promising results in various biological assays. The incorporation of a nitro group often enhances the compound's ability to interact with biological targets, while the morpholinosulfonyl group can contribute to improved solubility and bioavailability.
| Biological Activity | Description |
|---|---|
| Anti-inflammatory | Pyrazoles have been shown to inhibit inflammatory pathways, potentially reducing inflammation in tissues. |
| Antimicrobial | Some pyrazole derivatives exhibit antimicrobial activity, making them candidates for treating infections. |
| Anticancer | The nitro group can contribute to cytotoxic effects against cancer cells, although specific activity depends on the compound's structure. |
Pharmacokinetics and Toxicity
Toxicity profiles for pyrazole derivatives vary widely depending on their specific structure. Generally, these compounds are well-tolerated at therapeutic doses, but high doses can lead to adverse effects such as gastrointestinal disturbances.
| Pharmacokinetic Parameter | Typical Values for Pyrazoles |
|---|---|
| Oral Bioavailability | 50-80% |
| Half-Life | 2-6 hours |
| Metabolism | Hepatic, involving CYP enzymes |
Research Findings and Future Directions
Recent research has focused on optimizing the structure of pyrazole derivatives to enhance their therapeutic efficacy while minimizing side effects. The incorporation of specific functional groups, such as the morpholinosulfonyl group in 4-CHLORO-N-[3-(MORPHOLINOSULFONYL)PHENYL]-5-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE, is a key strategy in this effort.
Future studies should investigate the specific biological activities of this compound, including its potential as an anticancer or anti-inflammatory agent. Additionally, detailed pharmacokinetic and toxicity studies will be essential for advancing this compound towards clinical trials.
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